molecular formula C20H23N3O3S2 B14102150 1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14102150
M. Wt: 417.5 g/mol
InChI Key: BVEXICKSGVKKIP-UHFFFAOYSA-N
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Description

1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperidinyl and thiophenyl groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound could be used in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-(1-piperidinyl)quinoline
  • 2-chloro-4-((piperidin-1-yl)methyl)pyridine
  • 4-(2-methyl-1-piperidinyl)-2-phenylquinoline hydrobromide

Uniqueness

1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the thieno[3,2-d]pyrimidine core and the combination of piperidinyl and thiophenyl groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H23N3O3S2/c1-14-4-8-21(9-5-14)17(24)13-23-16-7-12-28-18(16)19(25)22(20(23)26)10-6-15-3-2-11-27-15/h2-3,7,11-12,14H,4-6,8-10,13H2,1H3

InChI Key

BVEXICKSGVKKIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

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